N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689086
InChI: InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-6(13)5-2-1-3-11-5/h5,11H,1-4H2,(H,12,13)
SMILES:
Molecular Formula: C7H11F3N2O
Molecular Weight: 196.17 g/mol

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17689086

Molecular Formula: C7H11F3N2O

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide -

Specification

Molecular Formula C7H11F3N2O
Molecular Weight 196.17 g/mol
IUPAC Name N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-6(13)5-2-1-3-11-5/h5,11H,1-4H2,(H,12,13)
Standard InChI Key VWCPYIDHTYVSNM-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)NCC(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 2,2,2-trifluoroethyl moiety, introducing significant electronegativity and steric effects . The trifluoroethyl group (CF2CF3-\text{CF}_2\text{CF}_3) enhances the compound’s lipophilicity and metabolic stability, traits valuable in drug design .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H11F3N2O\text{C}_7\text{H}_{11}\text{F}_3\text{N}_2\text{O}
Molecular Weight196.17 g/mol
IUPAC NameN-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
CAS Number1078791-24-8
SMILES NotationC1CC(NC1)C(=O)NCC(F)(F)F

Spectroscopic and Computational Data

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry. The 1H^1\text{H}-NMR spectrum exhibits signals corresponding to the pyrrolidine ring protons (δ 1.7–3.2 ppm), the carboxamide NH (δ 6.5–7.0 ppm), and the trifluoroethyl group (δ 3.5–4.0 ppm for CF2CF3-\text{CF}_2\text{CF}_3). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting its polar nature .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step process involving pyrrolidine functionalization. A common route involves:

  • Pyrrolidine-2-carboxylic Acid Activation: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Amide Coupling: Reaction with 2,2,2-trifluoroethylamine in the presence of a base (e.g., triethylamine) yields the target compound.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Pyrrolidine-2-carboxylic acid, SOCl2\text{SOCl}_2, reflux85%
2Trifluoroethylamine, Et3_3N, DCM, 0°C → RT78%

Scale-Up and Process Optimization

Industrial production emphasizes cost-effective trifluoroethylamine sourcing and minimizing byproducts. Continuous flow chemistry has been explored to enhance reaction efficiency, reducing reaction times by 40% compared to batch methods .

Pharmacological and Biological Applications

Role in Upadacitinib Synthesis

N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide serves as a critical intermediate in synthesizing upadacitinib (Rinvoq®), a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis and psoriasis . The compound’s trifluoroethyl group contributes to upadacitinib’s selectivity for JAK1 over JAK2/3, reducing off-target effects .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) analysis using a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid) reveals a retention time of 6.8 minutes, confirming high purity (>98%).

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a predominant [M+H]+^+ ion at m/z 197.1, consistent with the molecular weight .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrrolidine Derivatives

CompoundMolecular FormulaKey FeatureApplication
N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamideC7H11F3N2O\text{C}_7\text{H}_{11}\text{F}_3\text{N}_2\text{O}Trifluoroethyl groupDrug intermediate
Pyrrolidine-2-carboxamideC5H10N2O\text{C}_5\text{H}_{10}\text{N}_2\text{O}Unsubstituted amideAChE inhibition
N-Ethylpyrrolidine-2-carboxamideC7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O}Ethyl substitutionSolubility studies

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